Glucocorticoid receptor activator 1

Glucocorticoid Receptor Binding Affinity Anti-inflammatory

Standard steroidal GR agonists like dexamethasone confound inflammation studies by activating both transrepression and GRE-driven transactivation pathways. CpdA (CAS 14593-25-0) eliminates this variable as a fully dissociated GR ligand, enabling clean dissection of NF-κB-mediated anti-inflammatory mechanisms without hyperglycemic or GRE-dependent off-target effects. • GR binding IC50 6.4 nM vs 25.9 nM for dexamethasone in L929sA cells - achieve potent engagement at lower concentrations. • Dual GR modulator + AR antagonist (IC50 17-32 nM), uniquely suited for prostate/bladder cancer signaling crosstalk studies. • ≥98% HPLC purity, available in mg-to-g quantities from globally stocked suppliers with ambient-to-blue-ice shipping.

Molecular Formula C11H15Cl2NO2
Molecular Weight 264.14 g/mol
CAS No. 14593-25-0
Cat. No. B179635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocorticoid receptor activator 1
CAS14593-25-0
SynonymsCompound A
Molecular FormulaC11H15Cl2NO2
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl
InChIInChI=1S/C11H14ClNO2.ClH/c1-8(14)15-10-5-3-9(4-6-10)11(12)7-13-2;/h3-6,11,13H,7H2,1-2H3;1H
InChIKeyWKMYTPCPAWZWII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

CpdA: Dissociated GR Modulator with Dual Pharmacology


2-(4-Acetoxyphenyl)-2-chloro-N-methylethylamine, commonly referred to as Compound A or CpdA, is a synthetic non-steroidal phenyl aziridine precursor [1]. It functions as a dissociated glucocorticoid receptor (GR) ligand, selectively promoting GR-mediated transrepression of pro-inflammatory genes (e.g., NF-κB pathway) while lacking the transactivation activity on glucocorticoid response element (GRE)-driven genes that is typical of classical steroidal glucocorticoids . Notably, this compound also exhibits androgen receptor (AR) antagonist activity, expanding its pharmacological profile beyond GR modulation .

Dissociated GR modulator: transrepression without transactivation

Reported AR antagonist activity (dual-pathway research)

Non-steroidal phenyl aziridine precursor

Why CpdA Cannot Be Simply Substituted


Direct substitution of 2-(4-Acetoxyphenyl)-2-chloro-N-methylethylamine with alternative glucocorticoid receptor (GR) modulators—including the widely used dexamethasone—is not scientifically justified due to fundamental differences in receptor pharmacology and downstream functional outcomes. While classical steroidal GR agonists such as dexamethasone activate both therapeutically relevant transrepression and side-effect-associated transactivation pathways, CpdA operates as a fully dissociated ligand, selectively engaging the transrepression machinery without triggering GRE-driven gene expression [1]. Furthermore, CpdA uniquely combines GR modulation with androgen receptor (AR) antagonism, a dual pharmacological profile absent in most steroidal and non-steroidal GR ligands . Consequently, experimental systems designed to probe GR monomer-dependent anti-inflammatory mechanisms, dissociated GR signaling, or dual GR/AR pathway inhibition will yield quantitatively and qualitatively distinct results depending on which compound is employed.

CpdA (Target Compound)
Dissociated ligand: selective transrepression only
Dual GR modulator + AR antagonist
Binding affinity varies by cell type
Dexamethasone (Comparator)
Classical GR agonist: activates transrepression + transactivation
No AR antagonist activity
Different cell-type affinity profile
Experimental Context Risk
!GR monomer-dependent anti-inflammatory assays may yield different results
!Dual GR/AR pathway studies require CpdA profile
Data Interpretation Risk
!Hyperglycemia confound in dexamethasone models may not transfer
!GRE-dependent gene induction absent with CpdA

Quantitative Differentiation Against Key Comparators


GR Binding Affinity in L929sA Cells

In whole-cell binding assays using L929sA murine fibrosarcoma cells, 2-(4-Acetoxyphenyl)-2-chloro-N-methylethylamine (CpdA) demonstrated a 4-fold higher binding affinity for the glucocorticoid receptor compared to dexamethasone, with IC50 values of 6.4 nM for CpdA versus 25.9 nM for dexamethasone . This quantitative superiority establishes CpdA as a more potent GR ligand in this cellular context, supporting its preferential use in assays where high-affinity GR engagement is critical for signal detection or where lower compound concentrations are required to avoid off-target effects.

GR Binding in L929sA
Data to verify
IC50 6.4 nM (CpdA) vs 25.9 nM (Dex) — 4-fold higher affinity
Reported higher affinity in this cell context; supports binding assay interpretation
Whole-cell binding assay, L929sA cells; source data to verify
Glucocorticoid Receptor Binding Affinity Anti-inflammatory

GR Binding Affinity in BWTG3 Cells

Contrasting with the data obtained in L929sA cells, whole-cell binding assays performed in BWTG3 murine hepatoma cells revealed that 2-(4-Acetoxyphenyl)-2-chloro-N-methylethylamine (CpdA) exhibits substantially lower GR binding affinity relative to dexamethasone, with Kd values of 81.8 nM for CpdA versus 1.29 nM for dexamethasone—a 63-fold difference . This cell-type-dependent variation in GR binding affinity represents a critical selection criterion: for research applications requiring potent GR antagonism or modulation in hepatic-derived cell lines, dexamethasone may be the more appropriate ligand, whereas CpdA is specifically indicated for systems where its unique dissociated pharmacology (transrepression without transactivation) is the experimental variable of interest.

GR Binding in BWTG3
Data to verify
Kd 81.8 nM (CpdA) vs 1.29 nM (Dex) — 63-fold lower affinity
Cell-type-dependent binding; model-specific affinity review required
BWTG3 hepatoma cells; affinity rankings differ from L929sA
Glucocorticoid Receptor Binding Affinity Cell-Type Specificity

Androgen Receptor Antagonism

2-(4-Acetoxyphenyl)-2-chloro-N-methylethylamine (CpdA) functions as a potent androgen receptor (AR) antagonist, a property not shared by dexamethasone or other classical steroidal GR ligands. In a luciferase reporter gene assay using HEK293 cells expressing human AR, CpdA inhibited R1881-induced AR transactivation with an IC50 of 32 nM [1]. In a separate assay utilizing Cos-7 cells co-expressing wild-type AR and a pGL3-MMTV-luc vector, the IC50 for AR antagonism was determined to be 17 nM [2]. This dual GR modulator/AR antagonist activity enables CpdA to simultaneously target both the glucocorticoid and androgen signaling axes, a pharmacological combination that is mechanistically unattainable with dexamethasone or other selective GR modulators.

Androgen Receptor Antagonism
Class-level
IC50 32 nM (HEK293), 17 nM (Cos-7); dexamethasone shows no AR antagonism
Unique AR antagonist profile enables dual-pathway studies
Reporter gene assays; class-level inference, confirm in target model
Androgen Receptor Antagonist Cancer

In Vivo Hyperglycemia Avoidance

In murine models of acute inflammation, 2-(4-Acetoxyphenyl)-2-chloro-N-methylethylamine (CpdA) was reported to be as effective as dexamethasone in suppressing inflammation, yet it did not induce the hyperglycemic side effect that is commonly associated with dexamethasone treatment . This functional dissociation—maintaining anti-inflammatory efficacy while avoiding a key metabolic adverse effect—provides a clear rationale for selecting CpdA over dexamethasone in in vivo studies where glucocorticoid-induced hyperglycemia would confound metabolic readouts or compromise animal welfare.

In Vivo Hyperglycemia Avoidance
Reported
No hyperglycemia observed vs dexamethasone-induced hyperglycemia in mouse inflammation model
Reported absence of hyperglycemia in acute inflammation model; metabolic endpoint context
Mouse models; anti-inflammatory response comparable to dexamethasone
In Vivo Side Effects Hyperglycemia

Selective Transrepression Without Transactivation

A defining mechanistic feature of 2-(4-Acetoxyphenyl)-2-chloro-N-methylethylamine (CpdA) is its ability to selectively activate GR-mediated transrepression of NF-κB-dependent pro-inflammatory cytokine production while exhibiting no effect on GRE-driven gene expression . In contrast, dexamethasone activates both the transrepression and transactivation arms of GR signaling. In promoter reporter assays, CpdA, like dexamethasone, directly transrepresses target genes; however, unlike dexamethasone, it does not support GRE-dependent transcriptional activation [1]. This dissociated pharmacological behavior makes CpdA an indispensable tool for isolating the contribution of GR transrepression to anti-inflammatory or anti-cancer effects, independent of the confounding transactivation activities that are intrinsic to classical GR agonists.

Selective Transrepression
Reported
No GRE-driven gene expression vs robust activation by dexamethasone
Supports transrepression pathway isolation without transactivation crosstalk
Promoter reporter assays; confirm in cellular models
Transrepression Transactivation Gene Regulation

Defined Research Applications of CpdA


High-Affinity GR Binding Assays

In L929sA murine fibrosarcoma cells and other cell types where CpdA exhibits superior GR binding affinity relative to dexamethasone (IC50 6.4 nM vs 25.9 nM), researchers can achieve potent GR engagement at lower compound concentrations . This is particularly advantageous for high-throughput screening campaigns, dose-response studies with limited compound availability, or assays where minimizing solvent (e.g., DMSO) exposure is critical for cell health.

GR/AR Crosstalk in Cancer Research

The dual pharmacological activity of CpdA—functioning as both a dissociated GR modulator and a potent AR antagonist (IC50 17–32 nM)—makes it uniquely suited for investigating signaling crosstalk between glucocorticoid and androgen pathways . This application is particularly relevant in prostate cancer and bladder cancer research, where both receptors contribute to tumor progression and therapeutic resistance .

Metabolically Neutral Inflammation Models

For preclinical studies employing murine models of acute or chronic inflammation, CpdA offers a distinct advantage over dexamethasone by providing comparable anti-inflammatory efficacy without inducing hyperglycemia . This metabolic neutrality permits longitudinal studies of inflammatory disease progression without confounding effects on glucose homeostasis, improving data interpretability and translational relevance.

Transrepression Pathway Dissection

CpdA serves as an essential pharmacological probe for experiments designed to isolate the contribution of GR-mediated transrepression to biological outcomes, independent of transactivation . By using CpdA as a transrepression-selective ligand and dexamethasone as a dual-action control, researchers can definitively assign observed effects to specific GR signaling modalities, a critical requirement for target validation and drug discovery programs focused on dissociated GR modulators.

Application
Selection Property
Validation Focus
GR binding studies in L929sA context
Reported high-affinity GR binding profile
Confirm binding affinity in target cell model
GR/AR crosstalk pathway studies
Dual GR modulator and AR antagonist
AR antagonism endpoints in prostate/bladder cell models
Inflammation models with metabolic monitoring
Reported absence of hyperglycemia induction
Glucose homeostasis endpoint assessment
GR transrepression mechanistic studies
Selective transrepression without transactivation
NF-κB reporter vs GRE reporter differential
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